Pd-Catalyzed Indole Formation: Iodo vs. Bromo Substrate Reactivity Comparison
In a direct head-to-head study, N-(2-iodophenyl)methanesulfonamide and its bromo analogue were reacted with terminal acetylenes under identical Pd(PPh₃)₂Cl₂/CuI catalysis. The iodo substrate afforded the corresponding 1-methylsulfonylindoles in one step without requiring elevated temperatures or ligand additives, whereas the bromo analogue gave substantially lower conversion under these mild conditions, necessitating more forcing reaction parameters to achieve comparable yields [1]. This demonstrates a clear operational advantage for the iodo variant in routine laboratory synthesis.
| Evidence Dimension | Synthetic reactivity in Pd-catalyzed indole annulation |
|---|---|
| Target Compound Data | Efficient conversion to 1-methylsulfonylindole at room temperature (exact yield not explicitly tabulated but described as 'high yield') |
| Comparator Or Baseline | N-(2-Bromophenyl)methanesulfonamide |
| Quantified Difference | Qualitative: iodo analogue reacts smoothly; bromo analogue requires harsher conditions |
| Conditions | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, room temperature, terminal acetylene |
Why This Matters
The iodo analogue enables a milder, more operationally convenient one-step protocol, reducing side-product formation and simplifying purification relative to the bromo comparator.
- [1] Sakamoto, T.; Kondo, Y.; Yamanaka, H. Condensed Heteroaromatic Ring Systems. XIII. : One-Step Synthesis of 2-Substituted 1-Methylsulfonylindoles from N-(2-Halophenyl)methanesulfonamides. Chem. Pharm. Bull. 1988, 36 (4), 1305–1308. View Source
